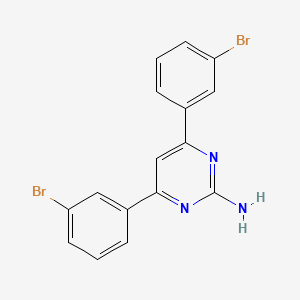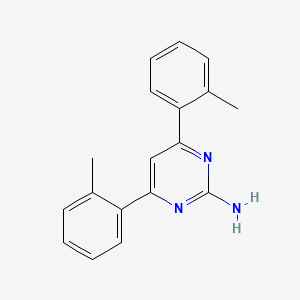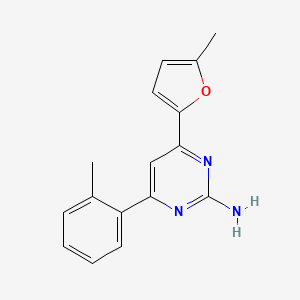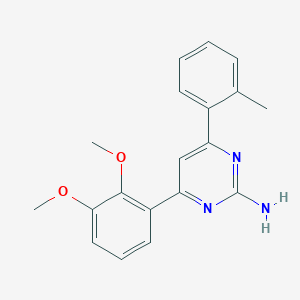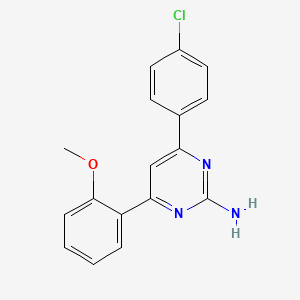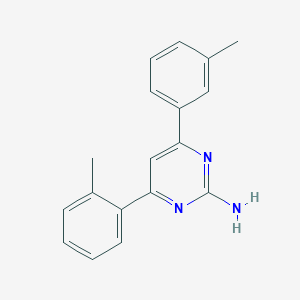
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (MPPMPA) is a unique compound that has a wide range of scientific research applications. It is a pyrimidine-based compound that consists of two methylphenyl groups attached to a central pyrimidine ring. MPPMPA has recently been studied for its potential applications in the fields of biochemistry and physiology, and its ability to act as a synthetic intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in biochemistry and physiology. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Wirkmechanismus
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine acts as a nucleophile in organic reactions, allowing it to react with other molecules. It is able to form covalent bonds with other molecules, which allows it to act as a synthetic intermediate in the synthesis of other compounds. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the reaction conditions are mild. This makes it an ideal synthetic intermediate for the synthesis of other compounds. On the other hand, one of the main limitations is that it is not very stable and can degrade over time. In addition, the reaction can produce undesired side products, which can make the purification process more difficult.
Zukünftige Richtungen
The future of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research is very promising. One potential future direction is to study its ability to act as a synthetic intermediate in the synthesis of other compounds. In addition, further research could be done on its antioxidant properties and its potential applications in the treatment of certain diseases. Finally, further research could be done on its stability and the potential for improving its stability.
Synthesemethoden
The synthesis of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves the condensation of 2-methylphenylacetic acid with 3-methylphenylacetic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of around 120°C and a pressure of 1.2 atm. The product of the reaction is a mixture of the desired pyrimidin-2-amine and an undesired side product, 2-methylphenylacetic acid. The side product can be removed by chromatography, allowing for the pure 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine to be isolated.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-6-5-8-14(10-12)16-11-17(21-18(19)20-16)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJESBUUSWVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

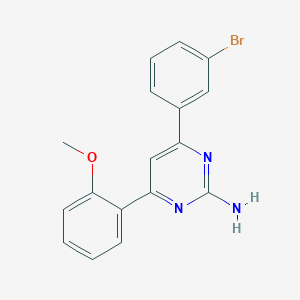





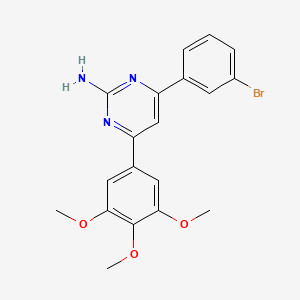

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
